molecular formula C16H20BrNO3 B2793106 3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide CAS No. 941914-53-0

3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide

Cat. No.: B2793106
CAS No.: 941914-53-0
M. Wt: 354.244
InChI Key: DYUFVGQZZCJZPQ-UHFFFAOYSA-N
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Description

3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a spirocyclic structure, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide typically involves the formation of the spirocyclic core followed by the introduction of the bromobenzamide moiety. One common method involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanol with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and minimize impurities. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into the active sites of these targets, modulating their activity. The bromobenzamide moiety can participate in various interactions, such as hydrogen bonding and π-π stacking, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.5]decan-2-ylmethanol
  • 1,4-Dioxaspiro[4.5]decan-2-ylmethanamine
  • 2-(1,4-Dioxaspiro[4.5]decan-6-yl)acrylamides

Uniqueness

3-bromo-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)benzamide stands out due to its unique combination of a spirocyclic core and a bromobenzamide moiety. This combination provides a balance of stability, rigidity, and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

IUPAC Name

3-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO3/c17-13-6-4-5-12(9-13)15(19)18-10-14-11-20-16(21-14)7-2-1-3-8-16/h4-6,9,14H,1-3,7-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUFVGQZZCJZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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